4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Description
4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74. The purity is usually 95%.
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Scientific Research Applications
- Antimicrobial Activity : These compounds have been reported to possess considerable antimicrobial properties, effective against a range of microbial strains.
- Anti-inflammatory Properties : They are used in treatments aimed at reducing inflammation, showcasing their potential in managing inflammatory conditions.
- Antidiabetic Effects : Some derivatives have shown promise in the management of diabetes, indicating their potential in glycemic control.
- Antiviral Capabilities : Their application in treating viral infections highlights their importance in antiviral therapy.
- Antitumor and Antitubercular Activities : These derivatives have been explored for their efficacy in combating tumor growth and tuberculosis, pointing towards their potential in oncology and infectious diseases.
The inherent stability and potential for modification make quinoxalinone a versatile molecule, allowing chemists to develop newer derivatives that may be more effective and safer pharmacological agents (Ramli, Moussaif, Karrouchi, & Essassi, 2014).
Structural and Synthetic Importance
Quinoxalinone derivatives are recognized for their structural significance and synthetic utility in organic chemistry. These compounds:
- Serve as Catalysts : Some quinoxalinone derivatives have been studied for their role as ligands in catalysis, contributing to various chemical reactions.
- Provide a Scaffold for Drug Development : The quinoxalinone structure is instrumental in the development of new medicinal agents, with its ability to bind with various bioactive moieties.
- Exhibit Versatility in Synthesis : These compounds can be synthesized through various methods, providing a range of derivatives with potential pharmacological activities.
The structural diversity and synthetic versatility of quinoxalinone derivatives open new avenues in drug discovery and development (Pereira, Pessoa, Cordeiro, Fernandes, Prudêncio, Noronha, & Vieira, 2015).
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNDZAPIFLSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324009 |
Source
|
Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666455 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317822-14-3 |
Source
|
Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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